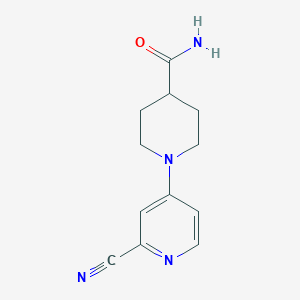![molecular formula C15H21NO5 B7555502 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to disrupt the cell cycle of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties, which may be due to its ability to disrupt the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid in lab experiments is its relatively simple synthesis method. Additionally, its anti-inflammatory and anti-cancer properties make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Additionally, its potential use as a drug delivery agent should be further explored. In agriculture, the insecticidal properties of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid should be studied to determine its potential as a natural pesticide. Finally, its potential use in materials science should be further explored, particularly in the development of new materials with unique properties.
Méthodes De Synthèse
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-amino-1-(4-methoxyphenyl)propan-1-one to form the intermediate compound. The intermediate compound is then reacted with butanoyl chloride to form 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid.
Applications De Recherche Scientifique
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery agent. In agriculture, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties. In materials science, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential use in the development of new materials.
Propriétés
IUPAC Name |
4-methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-10-9-13(15(18)19)16-14(17)8-5-11-3-6-12(21-2)7-4-11/h3-4,6-7,13H,5,8-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYMXNQBJVRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)




![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)